1-Butoxy-1-oxopropan-2-YL undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-1-oxopropan-2-YL undec-10-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. It has a molecular formula of C16H28O4 and a molecular weight of 284.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-1-oxopropan-2-YL undec-10-enoate typically involves the esterification reaction between an appropriate acid and alcohol. One common method is the reaction of undec-10-enoic acid with 1-butoxy-1-oxopropan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-1-oxopropan-2-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted esters .
Scientific Research Applications
1-Butoxy-1-oxopropan-2-YL undec-10-enoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Butoxy-1-oxopropan-2-YL undec-10-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in enzyme-catalyzed reactions or as a precursor in pharmaceutical synthesis .
Comparison with Similar Compounds
Similar Compounds
Butyl butyryllactate: This compound is structurally similar to 1-Butoxy-1-oxopropan-2-YL undec-10-enoate and is used in similar applications, such as in the production of fragrances and flavors.
Butyl O-butyryllactate: Another similar compound with comparable properties and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including organic synthesis, pharmaceuticals, and industrial production .
Properties
CAS No. |
61484-88-6 |
---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1-butoxy-1-oxopropan-2-yl) undec-10-enoate |
InChI |
InChI=1S/C18H32O4/c1-4-6-8-9-10-11-12-13-14-17(19)22-16(3)18(20)21-15-7-5-2/h4,16H,1,5-15H2,2-3H3 |
InChI Key |
PNOOZVMYMIREHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.